molecular formula C5H2BrClN4 B6609681 2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine CAS No. 2641793-83-9

2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine

Cat. No.: B6609681
CAS No.: 2641793-83-9
M. Wt: 233.45 g/mol
InChI Key: JITGTYXQNLVJPH-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic compound featuring a fused triazole-pyridazine core with bromo and chloro substituents at positions 2 and 6, respectively. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN4/c6-5-8-4-2-1-3(7)9-11(4)10-5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITGTYXQNLVJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC(=N2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.45 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diaminopyridazine Derivatives

A foundational approach involves cyclizing diaminopyridazine precursors with nitrite sources to form the triazole ring. For instance, 4,5-diaminopyridazine derivatives undergo condensation with sodium nitrite under acidic conditions, yielding the triazolo[1,5-b]pyridazine scaffold . Adapting this method, 6-chloro-4,5-diaminopyridazine can be treated with NaNO₂ in HCl, followed by bromination at position 2 using phosphorus oxybromide (POBr₃). This two-step process achieves regioselective halogenation, though yields are moderate (45–55%) due to competing side reactions .

Key Reaction Conditions

  • Precursor : 6-Chloro-4,5-diaminopyridazine

  • Cyclization : NaNO₂ (1.2 eq), HCl (conc.), 0–5°C, 2 h

  • Bromination : POBr₃ (1.5 eq), 120°C, 6 h

Diazonium Salt Halogenation via Sandmeyer Reaction

The Sandmeyer reaction enables direct halogenation of aminopyridazine intermediates. Starting with 6-chloro-2-aminopyridazine , diazotization with NaNO₂ and H₂SO₄ generates a diazonium salt, which is subsequently treated with CuBr to introduce bromine at position 2 . This method offers excellent regiocontrol, with reported yields of 60–70% .

Optimized Protocol

  • Diazotization :

    • Substrate: 6-Chloro-2-aminopyridazine (1.0 eq)

    • Reagents: NaNO₂ (1.1 eq), H₂SO₄ (20% v/v), 0°C, 30 min

  • Bromination :

    • CuBr (2.0 eq), HBr (48% aq), 80°C, 3 h

Thermolysis of Tetrazole Precursors

Intramolecular cyclization of tetrazole-substituted pyridazines provides a high-temperature route to the triazole core. For example, 2-azido-6-chloropyridazine-3-carbonitrile undergoes thermolysis at 400°C under reduced pressure, forming the triazolo[1,5-b]pyridazine framework . Post-synthesis bromination at position 2 using N-bromosuccinimide (NBS) completes the synthesis. While efficient, this method requires specialized equipment and yields ≈40% .

Critical Parameters

  • Tetrazole Formation : NaN₃, DMF, 100°C, 12 h

  • Thermolysis : 400°C, 10⁻⁵ Torr, 2 h

  • Bromination : NBS (1.2 eq), AIBN (cat.), CCl₄, reflux, 8 h

Halogenation of Preformed Triazolopyridazine

Direct electrophilic substitution on preformed 6-chloro- triazolo[1,5-b]pyridazine offers a late-stage bromination strategy. Using bromine (Br₂) in acetic acid at 50°C introduces bromine selectively at position 2, leveraging the electron-deficient nature of the pyridazine ring . This method achieves 65–75% yields but requires careful control of stoichiometry to avoid over-bromination.

Procedure Summary

  • Substrate : 6-Chloro- triazolo[1,5-b]pyridazine

  • Bromination : Br₂ (1.1 eq), AcOH, 50°C, 4 h

  • Workup : Quench with Na₂S₂O₃, precipitate with ice-water

Multicomponent One-Pot Synthesis

Emerging protocols utilize one-pot reactions to assemble the triazole and pyridazine rings concurrently. A representative example involves reacting 2-chloromalononitrile with 1-bromo-1H-1,2,3-triazole-4-carbaldehyde in the presence of ammonium acetate, forming the target compound in a single step . This method streamlines synthesis but suffers from lower yields (30–35%) due to competing polymerization .

Reaction Scheme

  • Components :

    • 1-Bromo-1H-1,2,3-triazole-4-carbaldehyde (1.0 eq)

    • 2-Chloromalononitrile (1.2 eq)

    • NH₄OAc (3.0 eq)

  • Conditions : EtOH, reflux, 12 h

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield (%)
CyclizationRegioselective halogenationMulti-step, moderate yields45–55
Sandmeyer ReactionHigh regiocontrol, scalableRequires diazonium intermediates60–70
ThermolysisDirect ring formationSpecialized equipment, low yields≈40
Electrophilic SubstitutionLate-stage modificationRisk of over-halogenation65–75
One-Pot SynthesisSimplified workflowLow yields, byproduct formation30–35

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine atoms at positions 2 and 6, respectively, are susceptible to NAS due to the electron-deficient nature of the triazolopyridazine ring.

Key Observations:

  • Bromine Reactivity : Bromine at position 2 is more reactive than chlorine in analogous triazolopyridines, as seen in palladium-catalyzed coupling reactions .

  • Chlorine Reactivity : Chlorine at position 6 may require harsher conditions (e.g., copper catalysis or elevated temperatures) for substitution .

Example Reaction:

SubstrateReagents/ConditionsProductYieldSource
2-Bromo-6-chloro-triazolo[1,5-b]pyridazinePd(PPh₃)₄, 4-methoxyphenylboronic acid, K₂CO₃, DME, 80°C6-Chloro-2-(4-methoxyphenyl)- triazolo[1,5-b]pyridazine~88%

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-couplings, enabling diversification of the heterocycle.

Supported Protocols:

  • Suzuki–Miyaura Coupling : Reacts with aryl/heteroaryl boronic acids under Pd catalysis .

  • Sonogashira Coupling : Forms alkynylated derivatives with terminal alkynes (e.g., 4-ethylnylanisole) .

Table: Representative Coupling Reactions

Reaction TypeConditionsApplication Example
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, refluxIntroduction of aryl groups at position 2
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, dioxaneAmination at position 6 (Cl substitution)

Cyclization and Annulation

The triazolopyridazine core can act as a dienophile or dipolarophile in [3+2] or [4+2] cycloadditions.

Mechanistic Insights:

  • Copper-Mediated Cycloaddition : Reacts with nitriles or azides to form fused polyheterocycles via [3+2] pathways .

  • Boulton–Katritzky Rearrangement : Observed in related triazolopyridines under basic conditions .

Halogen Exchange:

  • Bromine can be replaced with iodine via Finkelstein reaction (KI, CuI, DMF) .

  • Chlorine may undergo SNAr with amines (e.g., NH₃/MeNH₂ in EtOH) .

Biological Activity Derivatization

Structural analogs of triazolopyridazines exhibit PDE4 inhibition and anticancer activity . Modifications at positions 2 and 6 are critical for optimizing bioactivity:

  • PDE4 Inhibition : Introduction of dialkoxyphenyl groups enhances potency (IC₅₀ ~1–3 nM) .

  • Anticancer Activity : Substitution with indole derivatives suppresses ERK signaling .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 250°C; reactions requiring high temperatures should use inert atmospheres .

  • pH Sensitivity : Stable under neutral to mildly acidic conditions but hydrolyzes in strong bases (e.g., NaOH/EtOH) .

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations in Triazolo-Pyridazine Derivatives

The substituents on the triazolo-pyridazine backbone significantly influence physicochemical and biological properties. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (Da) Key Properties
2-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine Br (C2), Cl (C6) C₅H₂BrClN₄ 232.36 (calculated) Predicted pKa: ~0.46; high polarity due to electronegative substituents .
6-Chloro-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-b]pyridazine Cl (C6), 4-Cl-phenyl (C2) C₁₁H₆Cl₂N₄ 277.10 Used in Suzuki couplings; forms stable aryl intermediates for drug discovery .
6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine Cl (C6), CF₃ (C2) C₆H₂ClF₃N₄ 222.55 Higher lipophilicity (CF₃ group); precise mass: 221.9920 .
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine Br (C6), CH₃ (C2) C₆H₅BrN₄ 211.97 Lower complexity (vs. Cl/Br derivatives); monoisotopic mass: 211.96976 .

Key Observations :

  • Electron-Withdrawing Effects : Bromo and chloro substituents enhance electrophilicity, facilitating nucleophilic substitutions, whereas trifluoromethyl groups increase metabolic stability .
  • Steric Effects : Bulky substituents (e.g., 4-Cl-phenyl) may reduce binding affinity in enzyme inhibition compared to smaller groups like methyl .

Pharmacological Potential of Analogues

While direct data for the target compound are unavailable, structurally related triazolo-pyridazines and triazolo-pyrimidines have been explored as enzyme inhibitors:

  • KLK7 Inhibition: Derivatives of 1,2,4-triazolo[1,5-a]pyrimidine showed moderate inhibitory activity against KLK7, but none outperformed parent structures .
  • Synthetic Utility : The 6-chloro-2-(4-chlorophenyl) analogue () serves as a precursor for coupling reactions, highlighting the versatility of halogenated triazolo-pyridazines in medicinal chemistry .

Biological Activity

2-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and antiviral activities, along with relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C5_5H3_3BrClN4_4
  • IUPAC Name : this compound
  • SMILES : ClC1=NN2C(C(Br)=C1)=NC=N2

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound exhibits a range of pharmacological effects:

Anticancer Activity

Recent studies have shown that this compound displays significant anticancer properties. For instance:

  • In vitro Studies : The compound was tested against several cancer cell lines. It demonstrated an IC50_{50} value of approximately 9.22 µM against HeLa cells after 72 hours of treatment, indicating potent cytotoxicity .
  • Mechanism of Action : The compound inhibits cell proliferation by inducing apoptosis and altering cell cycle progression. Specifically, it caused significant accumulation of cells in the sub-G1 phase at higher concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro Testing : Various concentrations were tested against bacterial strains such as E. coli and S. aureus, showing promising inhibitory effects.
  • Case Study : A study reported that derivatives of triazole compounds exhibited enhanced activity against resistant bacterial strains when compared to traditional antibiotics .

Antiviral Activity

Preliminary investigations suggest potential antiviral effects:

  • Mechanism Exploration : The compound's ability to inhibit viral replication is currently under investigation. Initial docking studies indicated favorable interactions with viral proteins that are critical for viral entry and replication .

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key findings:

Compound NameBiological ActivityIC50_{50} (µM)Mechanism of Action
This compoundAnticancer9.22 (HeLa)Induces apoptosis
8-Bromo-6-Chloro-[1,2,4]Triazolo[1,5-b]PyridazineAntimicrobialTBDDisrupts cell wall synthesis
Benzothiazolyl-Pyridine HybridAntiviralTBDInhibits viral entry

Research Findings and Case Studies

Several studies have investigated the biological activity of triazole derivatives:

  • Study on Anticancer Properties : A comprehensive study demonstrated that triazole derivatives could inhibit tumor growth in vivo using the chick chorioallantoic membrane (CAM) model .
  • Antimicrobial Efficacy : Another research highlighted the effectiveness of triazole compounds against multi-drug resistant strains of bacteria .

Q & A

Q. What are the most reliable synthetic routes for preparing 2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine?

  • Methodological Answer: The compound can be synthesized via halogenation of the parent triazolopyridazine scaffold. For example, bromination at position 2 and chlorination at position 6 can be achieved using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled conditions (e.g., DMF, 0–25°C). Reaction progress should be monitored by TLC or LC-MS, and purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended . Key Consideration: Ensure regioselectivity by optimizing reaction time and temperature to avoid over-halogenation or ring-opening side reactions.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer: Use a combination of analytical techniques:
  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons near halogens show characteristic downfield shifts) .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]⁺ for C₅H₂BrClN₄).
  • Elemental Analysis: Confirm %C, H, N within ±0.3% of theoretical values .
    Note: Purity >95% is critical for downstream applications; use HPLC with a C18 column for quantification.

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data during functionalization of the triazolopyridazine core?

  • Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., nucleophilic substitution vs. ring rearrangement). To address this:
  • Kinetic Studies: Monitor reactions in real-time using in-situ IR or NMR to identify intermediates .
  • Computational Modeling: DFT calculations (e.g., Gaussian) can predict preferred sites for electrophilic attack (e.g., C-3 vs. C-7 positions) .
    Example: Bromine at C-2 may sterically hinder reactions at adjacent positions, requiring milder conditions or directing groups .

Q. How does the electronic effect of bromine and chlorine substituents influence photochemical stability?

  • Methodological Answer: Halogens alter the electron density of the triazolopyridazine ring, impacting UV absorption and photodegradation.
  • UV-Vis Spectroscopy: Compare λmax shifts in derivatives (bromine increases absorbance in the 250–300 nm range).
  • Matrix Isolation Studies: Trap photolysis intermediates (e.g., nitrenes or carbenes) under argon at 10 K for IR analysis .
    Key Insight: Chlorine’s electronegativity stabilizes the ring, while bromine’s polarizability may enhance intersystem crossing, leading to triplet-state reactivity .

Q. What are the challenges in derivatizing this compound for biological activity studies?

  • Methodological Answer:
  • Solubility Issues: The hydrophobic core requires polar auxiliaries (e.g., PEG linkers or sulfonate groups) for aqueous compatibility .
  • Cross-Reactivity: Bromine at C-2 may participate in unintended Suzuki couplings; use protective groups (e.g., TMS) during functionalization .
    Case Study: Derivatives like 6-chloro-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine show improved binding to kinase targets but require rigorous SAR optimization .

Critical Research Gaps and Future Directions

  • Mechanistic Studies: Elucidate the role of halogen bonding in supramolecular assembly (e.g., cocrystallization with biomolecules) .
  • Biological Screening: Prioritize derivatives for anti-senescence activity, as triazolopyridazines are explored in senescence-related disease models .

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